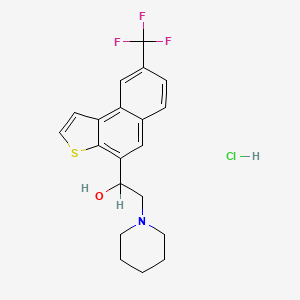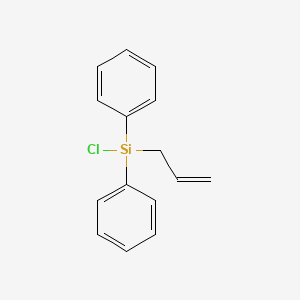
1-Isocyanato-2-(trichloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-2-(trichloromethyl)benzene is an organic compound with the molecular formula C8H4Cl3NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a trichloromethyl group (-CCl3). This compound is used in various chemical reactions and industrial applications due to its unique reactivity and properties .
Métodos De Preparación
1-Isocyanato-2-(trichloromethyl)benzene can be synthesized through several methods:
Phosgenation of Amines: This method involves the reaction of an amine with phosgene (COCl2) to produce the isocyanate.
Curtius Rearrangement: This involves the thermal decomposition of an acyl azide to form an isocyanate and nitrogen gas.
Lossen Rearrangement: This method converts a hydroxamic acid to an isocyanate via the formation of an O-acyl intermediate.
Análisis De Reacciones Químicas
1-Isocyanato-2-(trichloromethyl)benzene undergoes various chemical reactions:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form an amine and carbon dioxide.
Polymerization: Can react with diols to form polyurethanes, which are widely used in the production of foams and elastomers.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed are urethanes, ureas, and polyurethanes .
Aplicaciones Científicas De Investigación
1-Isocyanato-2-(trichloromethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Isocyanato-2-(trichloromethyl)benzene involves its reactivity as an electrophile. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles, leading to the formation of various products. The molecular targets include hydroxyl and amino groups, which react to form urethanes and ureas, respectively .
Comparación Con Compuestos Similares
1-Isocyanato-2-(trichloromethyl)benzene can be compared with other isocyanates:
Phenyl Isocyanate: Similar in structure but lacks the trichloromethyl group, making it less reactive in certain conditions.
Methyl Isocyanate: More volatile and toxic, used in the production of pesticides.
Toluene Diisocyanate: Used extensively in the production of polyurethanes, but differs in having two isocyanate groups.
The uniqueness of this compound lies in its specific reactivity due to the presence of the trichloromethyl group, which influences its chemical behavior and applications .
Propiedades
IUPAC Name |
1-isocyanato-2-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3NO/c9-8(10,11)6-3-1-2-4-7(6)12-5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKRHEJOLWOBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)(Cl)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497165 |
Source


|
| Record name | 1-Isocyanato-2-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42354-19-8 |
Source


|
| Record name | 1-Isocyanato-2-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
![methyl (1S,4aR,4bS,7E,8R,8aS,9S,10aR)-9-hydroxy-7-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethylidene]-1,4a,8-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate](/img/structure/B14669033.png)
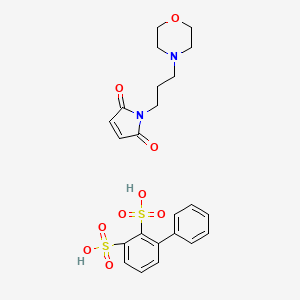
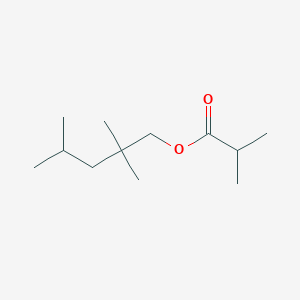
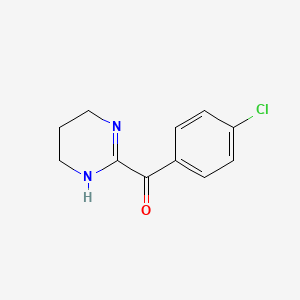
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
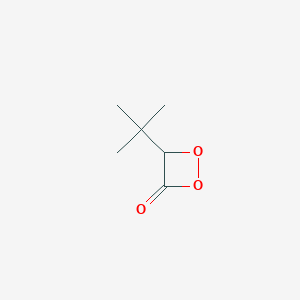
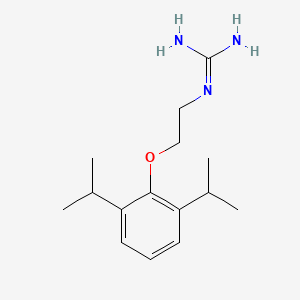
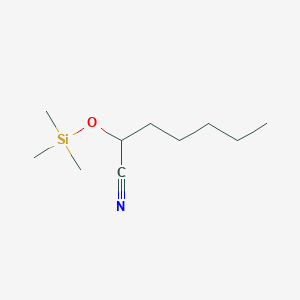
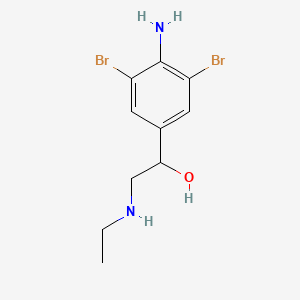
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)
